4-(5-Bromo-2-methoxybenzyl)morpholine

Beschreibung

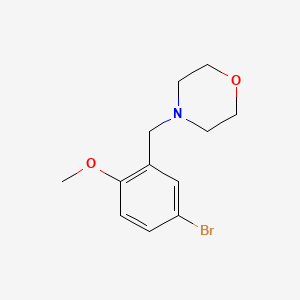

4-(5-Bromo-2-methoxybenzyl)morpholine (CAS 7016-14-0) is a brominated aromatic morpholine derivative characterized by a benzyl group substituted with a methoxy group at the 2-position and a bromine atom at the 5-position of the benzene ring. Its molecular formula is C₁₂H₁₆BrNO₂, with a molecular weight of 294.17 g/mol (calculated based on structural analogs in and ). The morpholine ring and bromine substituent contribute to its physicochemical properties, including solubility and metabolic stability, which are critical for biological activity.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-[(5-bromo-2-methoxyphenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-15-12-3-2-11(13)8-10(12)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALVFKRPIMKZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Classical Synthetic Route: Sulfonyl Chloride and Morpholine Reaction

The most commonly reported method for synthesizing 4-(5-Bromo-2-methoxybenzyl)morpholine involves the nucleophilic substitution reaction between 5-bromo-2-methoxybenzenesulfonyl chloride and morpholine. This approach is well-documented in chemical supplier literature and industrial applications.

Reaction Scheme :

5-Bromo-2-methoxybenzenesulfonyl chloride + Morpholine → 4-(5-Bromo-2-methoxyphenyl)morpholine-

- Base: Triethylamine or similar amine base to neutralize hydrochloric acid formed during the reaction.

- Solvent: Dichloromethane (DCM) or other suitable organic solvents.

- Temperature: Room temperature to slightly elevated temperatures (typically 20–50 °C).

- Reaction Time: Several hours to ensure complete conversion.

Purification: Recrystallization and chromatographic techniques are employed to achieve high purity of the final product.

Industrial Scale: Continuous flow reactors and automated systems are increasingly used for scale-up, improving yield and process efficiency.

This method leverages the electrophilic sulfonyl chloride group reacting with the nucleophilic nitrogen in morpholine to form the sulfonamide linkage, yielding the target compound with moderate to high yields and good reproducibility.

Pd-Catalyzed Carboamination Strategy for Morpholine Synthesis

A more advanced and stereoselective approach to the synthesis of substituted morpholines, including analogs of this compound, involves palladium-catalyzed carboamination reactions. This method is particularly useful for generating morpholines with defined stereochemistry and diverse substitution patterns.

-

- Uses enantiomerically pure amino alcohol derivatives as starting materials.

- The morpholine ring is formed via Pd-catalyzed intramolecular coupling between an aryl or alkenyl bromide and an N-allyl ethanolamine derivative.

- Produces cis-3,5-disubstituted morpholines as single stereoisomers in moderate to good yields (typically 46–77%).

- High diastereoselectivity (>20:1 dr) is achieved.

-

- Catalyst: Pd(OAc)₂ with ligands such as P(2-furyl)₃.

- Base: Sodium tert-butoxide (NaOtBu).

- Solvent: Toluene.

- Temperature: Approximately 105 °C.

- Reaction time: Several hours.

-

- Oxidative addition of aryl bromide to Pd(0).

- Formation of Pd–N bond (aminopalladation).

- Reductive elimination to form the morpholine ring.

- The reaction proceeds via a boat-like transition state favoring cis stereochemistry.

-

- Electron-neutral and electron-rich aryl bromides generally give good yields.

- Electron-poor aryl bromides often lead to complex mixtures.

- Sterically hindered aryl bromides can be tolerated with moderate success.

- Side products such as 3,4-dihydro-2H-1,4-oxazines can form via β-hydride elimination under certain conditions.

| Entry | Substrate (N-aryl ethanolamine derivative) | Aryl Bromide Coupling Partner | Product Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|---|

| 1 | 2a | 2-Bromotoluene | 53 | >20:1 |

| 2 | 2c | 2-Bromotoluene | 66 | >20:1 |

| 3 | 2b | 4-Methoxyphenyl bromide | 21 | >20:1 |

| 4 | 2d | 4-Bromobenzophenone | 58 | >20:1 |

| 5 | 2e | 3-Bromobenzonitrile | 49 | >20:1 |

Conditions: 1 equiv substrate, 2 equiv aryl bromide, 2 equiv NaOtBu, 2 mol% Pd(OAc)₂, 8 mol% P(2-furyl)₃, toluene, 105 °C.

This Pd-catalyzed carboamination method represents a powerful synthetic tool for constructing morpholine rings with complex substitution patterns, including bromo- and methoxy-substituted aromatic groups analogous to this compound.

Notes on Alternative Synthetic Approaches and Optimization

Ligand and Catalyst Variation:

Modifying the Pd catalyst and ligands can influence product distribution, favoring either morpholine formation or unsaturated heterocycles via β-hydride elimination pathways.Side Product Formation:

Compounds such as 3,4-dihydro-2H-1,4-oxazines can form as side products under certain catalytic conditions, which may be optimized or exploited for tandem reactions.Environmental and Stability Considerations:

The stability of this compound varies with pH and temperature, which should be considered during synthesis and storage.

Summary Table Comparing Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfonyl Chloride + Morpholine Reaction | 5-Bromo-2-methoxybenzenesulfonyl chloride, morpholine, triethylamine | DCM, RT to 50 °C, several hours | Moderate to High | Simple, scalable, widely used | Requires sulfonyl chloride precursor |

| Pd-Catalyzed Carboamination of Amino Alcohols | N-Boc amino alcohol derivatives, aryl bromides, Pd catalyst, base | Toluene, 105 °C, several hours | 46–77 | Stereoselective, modular | Sensitive to substrate electronics, complex catalyst system |

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Bromo-2-methoxybenzyl)morpholine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a methyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted morpholine derivatives.

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of dehalogenated or demethylated products.

Wissenschaftliche Forschungsanwendungen

Overview

4-(5-Bromo-2-methoxybenzyl)morpholine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. With the molecular formula CHBrNO and a molecular weight of 286.16 g/mol, this compound features a morpholine ring substituted with a 5-bromo-2-methoxybenzyl group, which imparts distinct chemical properties that are useful in research and industry.

Medicinal Chemistry

This compound has been investigated for its potential as a lead compound in drug development. Its structural features suggest that it may interact with various biological targets, including enzymes and receptors, making it a candidate for further exploration in anticancer and antimicrobial therapies .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance, studies have shown that related compounds can inhibit microtubule polymerization, which is crucial for cancer cell proliferation. The presence of bromine and methoxy groups enhances the binding affinity to tubulin, suggesting that this compound may also possess similar properties .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo further reactions allows chemists to modify its structure for diverse applications, including the development of specialty chemicals and materials .

Biological Studies

The compound's interaction with biological systems is a subject of ongoing research. Initial findings suggest that it may modulate enzyme activities or receptor functions, potentially leading to therapeutic applications in treating diseases linked to these molecular targets .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antitumor Activity : A study demonstrated that derivatives of this compound showed sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines, indicating its potential as an anticancer agent targeting microtubules .

- Enzyme Interaction : Investigations into the mechanism of action revealed that compounds with similar structures could inhibit specific enzymes involved in cancer progression, suggesting that this compound may share these properties .

- Synthetic Utility : The compound has been utilized in various synthetic pathways to create novel pharmaceutical agents, showcasing its versatility in organic synthesis .

Wirkmechanismus

The mechanism of action of 4-(5-Bromo-2-methoxybenzyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The morpholine ring can enhance the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituted Benzylmorpholine Derivatives

Halogen-Substituted Analogs

4-(5-Bromo-2-fluorobenzyl)morpholine (CAS 488799-67-3) Molecular Formula: C₁₁H₁₃BrFNO Molecular Weight: 274.13 g/mol Key Differences: Replacement of the methoxy group with fluorine alters electronic properties and steric bulk. Fluorine’s electronegativity may enhance binding affinity in receptor-ligand interactions compared to methoxy-substituted analogs .

4-(2-Chlorobenzyl)morpholine and 4-(2-Chloro-6-fluorobenzyl)morpholine Solubility: 180 μM and 184 μM, respectively, in phosphate-buffered saline (pH 7.4).

Positional Isomers

4-(3-Bromo-4-methoxybenzyl)morpholine (CAS 886-48-6)

Heterocyclic Morpholine Derivatives

However, the benzyl group in the target compound offers greater aromatic stabilization .

4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine (CAS 2092832-21-6)

Pharmacologically Relevant Analogs

4-(4-Fluorobenzyl)morpholine Intermediate (Used in Mosapride Synthesis)

- Role : This analog is a key intermediate in synthesizing mosapride, a gastroprokinetic agent. The fluorine atom enhances metabolic stability, while the benzyl-morpholine scaffold is retained for receptor binding .

- Comparison : The bromine and methoxy groups in the target compound may confer distinct selectivity profiles in biological assays, such as cytochrome P450 inhibition (e.g., CYP2A13 inhibition observed in benzylmorpholine derivatives) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility (μM) |

|---|---|---|---|---|

| 4-(5-Bromo-2-methoxybenzyl)morpholine | 7016-14-0 | C₁₂H₁₆BrNO₂ | 294.17 | Not reported |

| 4-(5-Bromo-2-fluorobenzyl)morpholine | 488799-67-3 | C₁₁H₁₃BrFNO | 274.13 | Not reported |

| 4-(2-Chlorobenzyl)morpholine | Not provided | C₁₁H₁₄ClNO | 211.69 | 180 |

| 4-(5-Bromo-2-pyrazinyl)morpholine | 955050-08-5 | C₈H₁₀BrN₃O | 244.09 | Not reported |

Research Implications

- Solubility and Bioavailability : Methoxy and halogen substituents significantly impact solubility, as seen in chloro/fluoro analogs .

- Structural-Activity Relationships (SAR) : Positional isomerism (e.g., 3-bromo vs. 5-bromo) and heterocyclic substitutions modulate receptor binding and metabolic pathways .

- Therapeutic Potential: The benzylmorpholine scaffold is versatile for targeting enzymes (e.g., CYP2A13) and receptors, warranting further exploration of brominated derivatives .

Biologische Aktivität

Overview

4-(5-Bromo-2-methoxybenzyl)morpholine is a chemical compound with the molecular formula C12H16BrNO2 and a molecular weight of approximately 286.16 g/mol. It features a morpholine ring substituted with a 5-bromo-2-methoxybenzyl group, which confers unique chemical properties and potential biological activities. This compound has been investigated for various applications, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction of 5-bromo-2-methoxybenzyl chloride with morpholine in the presence of a base such as potassium carbonate or sodium hydroxide, often in organic solvents like dichloromethane or tetrahydrofuran. This method allows for the formation of the morpholine derivative while maintaining high yields and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components, particularly the bromine and methoxy groups, could enhance its interaction with microbial targets, potentially leading to effective inhibition of growth.

Anticancer Properties

A significant focus has been on the anticancer potential of this compound. Studies have shown that compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines. For instance, halogenated derivatives have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

In a comparative analysis, compounds similar to this compound were evaluated for their IC50 values against different cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 1.94 |

| Compound B | 769-P | 0.64 |

| Compound C | H2170 | 0.51 |

These results indicate that modifications in halogen substitution can significantly influence the anticancer activity of related compounds .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of halogen and methoxy groups may affect binding affinity and selectivity towards these targets, enhancing its pharmacological profile.

Case Studies

- Anticancer Study : In a study assessing various halogenated compounds, it was found that those with bromine substitutions displayed varying degrees of inhibition against cancer cell proliferation. The structure-activity relationship indicated that the positioning of bromine could enhance the compound's efficacy against specific tumor types .

- Antimicrobial Evaluation : Another study explored the antimicrobial efficacy of structurally similar morpholine derivatives, revealing that modifications at the benzyl position significantly impacted their effectiveness against bacterial strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(5-Bromo-2-methoxybenzyl)morpholine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 5-bromo-2-methoxybenzyl chloride and morpholine under basic conditions (e.g., K₂CO₃ or NaOH). The reaction is carried out in polar aprotic solvents like dichloromethane (DCM) or toluene at 60–80°C for 12–24 hours . Optimization focuses on solvent choice, base strength, and temperature to maximize yield (>80%) and purity. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. Which spectroscopic techniques are essential for confirming the structural identity and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the methoxy group (δ ~3.8 ppm singlet), morpholine ring protons (δ ~3.6–2.4 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .

- IR Spectroscopy : Confirm C-O (morpholine, ~1120 cm⁻¹) and methoxy (~2850 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular weight (MW: 286.15 g/mol) via [M+H]⁺ or [M+Na]⁺ ions .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a precursor for:

- Drug Discovery : Functionalization of the bromine atom via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

- Enzyme Inhibition : Analogous benzylmorpholines are tested as selective inhibitors of cytochrome P450 enzymes (e.g., CYP2A13) using competitive binding assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Dose-Response Curves : Perform IC₅₀ assays across multiple concentrations to validate potency discrepancies.

- Target Specificity : Use CRISPR-edited cell lines to isolate off-target effects (e.g., CYP2A13 vs. CYP2A6 inhibition) .

- Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation as a confounding factor .

Q. What experimental strategies are effective for studying the compound’s phase behavior under high-pressure conditions?

- Methodological Answer :

- High-Pressure Raman Spectroscopy : Monitor vibrational mode shifts (e.g., C-H stretching at ~2980–3145 cm⁻¹) to detect conformational changes or phase transitions at pressures up to 3.5 GPa .

- X-ray Diffraction (XRD) : Correlate lattice parameter changes with pressure to identify polymorphic transitions .

Q. How can computational modeling enhance the design of this compound derivatives with improved binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like CYP2A13. Prioritize derivatives with stronger halogen bonds (Br···O/N interactions) .

- QM/MM Simulations : Calculate binding free energies and optimize substituent geometry at the benzyl position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.